(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 127474-54-8
VCID: VC0138658
InChI: InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1
SMILES: C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

CAS No.: 127474-54-8

Main Products

VCID: VC0138658

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid - 127474-54-8

CAS No. 127474-54-8
Product Name (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid
Standard InChI InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1
Standard InChIKey DGEZDWGCGXHLEW-LLVKDONJSA-N
Isomeric SMILES C=CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
PubChem Compound 10243780
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator